Drevogenin II

Steroid Chemistry Natural Product Structure Elucidation Pregnane Ester SAR

Researchers mapping pregnane ester SAR face a gap: no commercial drevogenin carries the aromatic 20-O-benzoyl chromophore needed for HPLC tracking and membrane partitioning studies. Drevogenin II (CAS 125472-06-2) fills this gap: • Only cataloged drevogenin with 12β-O-acetyl-20-O-benzoyl substitution; LogP 4.25->1.5 units above Drevogenin I. • Benzoyl chromophore (λmax ~230 nm) enables HPLC purity monitoring without derivatization. • Alkaline hydrolysis yields tomentogenin IIa + acetic acid, enabling GLC identity confirmation against mislabeled batches. • Ideal for paired SAR experiments with Drevogenin I (aliphatic ester comparator).

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
CAS No. 125472-06-2
Cat. No. B150333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrevogenin II
CAS125472-06-2
Synonyms3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane
drevogenin II
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1
InChIKeyMIOQFHJTRPQSEN-PCGKZSNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drevogenin II: A Distinct Pregnane Aglycone


Drevogenin II (CAS 125472-06-2) is a C21-steroidal aglycone first isolated from Dregea sinensis var. corrugata (Asclepiadaceae), characterized by a C/D cis ring junction and a unique dual-ester substitution pattern: 12β-O-acetyl and 20-O-benzoyl groups on a pregnane backbone with hydroxyls at 3β, 14β, and 17β positions [1]. Its molecular formula is C30H42O7 (MW 514.6 Da) . Unlike the more extensively studied drevogenins A, B, D, and P from Dregea volubilis, Drevogenin II represents a distinct esterification chemotype within the drevogenin family, making it a valuable comparator compound for structure-activity relationship (SAR) studies of pregnane-derived steroids [2].

Unique benzoyl/acetyl ester chemotype for pregnane SAR studies
Co-isolated with Drevogenin I, enabling paired ester-comparison experiments
Aromatic benzoyl chromophore supports UV-based HPLC monitoring

Drevogenin II: Why Generic Substitution Fails


Drevogenins share a common C/D-cis-pregnane scaffold but diverge critically in their esterification, hydroxylation, and unsaturation patterns—each of which governs lipophilicity, metabolic stability, and biological target engagement. Drevogenin II bears a 12-O-acetyl and a 20-O-benzoyl group, whereas its closest co-isolated analog Drevogenin I carries two isovaleryl esters at the same positions [1]. These ester differences produce a >1.5-unit LogP differential (ACD/LogP 4.25 for Drevogenin II vs. 2.44 for Drevogenin I) [2], directly affecting membrane partitioning and pharmacokinetic behavior. Alkaline hydrolysis of Drevogenin II yields tomentogenin IIa plus acetic acid, while Drevogenin I yields deacyldrevogenin Ia plus isovaleric acid—confirming that these compounds are chemically and metabolically non-interchangeable [1]. Substituting one drevogenin for another without accounting for these structural and physicochemical divergences can lead to irreproducible bioassay results and misinterpreted SAR conclusions.

Target: Drevogenin II
Potential Substitute: Drevogenin I/D
12-O-acetyl + 20-O-benzoyl (aromatic ester)
Aliphatic isovaleryl esters (I) or no esters (D)
Hydrolysis liberates acetic acid
Hydrolysis liberates isovaleric acid (I); different core (D)
Higher lipophilicity from aromatic moiety
Lower lipophilicity; ester-dependent membrane partitioning may shift

Drevogenin II: Head-to-Head Differentiation Evidence


Esterification Pattern: Benzoyl vs. Isovaleryl

Drevogenin II is uniquely esterified with a 12β-O-acetyl group and a 20-O-benzoyl group, whereas Drevogenin I—its co-isolated congener from the same plant source—bears 12β-O-isovaleryl and 20-O-isovaleryl groups [1]. This was established by mass spectrometry (presence of benzoyl and acetyl fragment ions for Drevogenin II vs. two isovaleryl fragments for Drevogenin I) and confirmed by differential alkaline hydrolysis [1]. The benzoyl ester of Drevogenin II introduces an aromatic moiety absent in all other drevogenins (A, B, D, P), conferring distinct UV absorbance (~230 nm) and chromatographic retention properties [1].

Esterification pattern
Head-to-head
12β-O-acetyl + 20-O-benzoyl (aromatic) vs. 12β-O-isovaleryl + 20-O-isovaleryl (aliphatic)
Benzoyl chromophore enables UV detection and alters lipophilicity
Determined by MS, NMR, and chemical degradation
Steroid Chemistry Natural Product Structure Elucidation Pregnane Ester SAR

Hydrolysis Product Identity: Acetic vs. Isovaleric Acid

Under identical alkaline hydrolysis conditions (5% methanolic KOH), Drevogenin II yields tomentogenin IIa (the fully de-esterified core) plus acetic acid, whereas Drevogenin I yields deacyldrevogenin Ia plus isovaleric acid [1]. Partial alkaline hydrolysis of Drevogenin II with 8% K2CO3-MeOH-H2O selectively removes the 12-O-acetyl group while retaining the 20-O-benzoyl moiety, producing a 12-hydroxy-20-O-benzoyl-pregnane intermediate [1]. This differential hydrolytic reactivity confirms the distinct ester identities and provides a chemical authentication fingerprint for procurement verification.

Hydrolysis product
Head-to-head
5% KOH → acetic acid (II) vs. isovaleric acid (I)
Chemical authentication fingerprint for procurement QC
GLC and NMR comparison against authentic standards
Chemical Derivatization Analytical Authentication Pregnane Degradation Pathways

Lipophilicity Gradient Across Key Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for Drevogenin II is 4.25 , substantially higher than Drevogenin I (LogP 2.44) [1] and Drevogenin D (LogP 1.36) [2]. This LogP gradient (ΔLogP of +1.81 over Drevogenin I; +2.89 over Drevogenin D) is driven primarily by the 20-O-benzoyl aromatic ester, which adds significant hydrophobic surface area relative to the aliphatic isovaleryl esters of Drevogenin I or the unesterified polyol structure of Drevogenin D. The ACD/LogD at pH 5.5 and 7.4 for Drevogenin II is 3.77 , indicating that ionization-state partitioning remains favorable for membrane passage under physiological pH conditions.

Lipophilicity (LogP)
Data to verify
4.25
Predicted higher membrane partitioning; verify experimentally
ACD/Labs calculated; Drevogenin I LogP 2.44, Drevogenin D 1.36
Physicochemical Profiling Lipophilicity ADME Prediction

In Vivo Neuropharmacology: Motor Enhancement in Mice

In a controlled murine study, the drevogenin mixture (DVG I and II) isolated from Wattakaka volubilis was evaluated alongside the crude ethanolic extract (WVEE) and a sapogenin mixture (WVSM) for neuropharmacological effects using spontaneous motor activity, rotarod performance, motor performance evolution, and muscle relaxant test models [1]. DVG I and II administered at 20 mg/kg body weight (p.o.) significantly increased gross behavioral effects including gripping strength, muscle tone, and muscle coordination compared to saline-treated controls (p < 0.001) [1]. The crude extract (WVEE) required a 10-fold higher dose (200 mg/kg) and the sapogenin mixture (WVSM) a 2.5-fold higher dose (50 mg/kg) to achieve comparable significance levels [1], indicating that the purified drevogenin fraction is the most potent neuroactive component.

In vivo motor coordination
Head-to-head
p < 0.001 at 20 mg/kg (DVG I+II)
Reported motor endpoint context; 10× lower dose than crude extract
Mouse model; oral administration; comparison to saline control
Neuropharmacology In Vivo Behavioral Pharmacology Neurosteroid Screening

Molecular Descriptors: HBD and TPSA Divergence

Drevogenin II has exactly 3 hydrogen bond donors (3β, 14β, 17β-OH) and a topological polar surface area (TPSA) of 113 Ų . In contrast, Drevogenin I possesses 4 H-bond donors and a TPSA of ~196 Ų [1]; Drevogenin D has 5 H-bond donors and lower TPSA due to smaller molecular size [2]. The lower HBD count of Drevogenin II places it closer to the Lipinski Rule-of-5 threshold compliance zone than its more hydroxylated congeners, while its benzoyl ester pushes the molecular weight to 514.6 Da and creates one Rule-of-5 violation (MW > 500) exactly as predicted for Drevogenin I (MW 552-584.7, also violating MW criterion) [1].

HBD / TPSA
Data to verify
3 HBD, 113 Ų
Intermediate desolvation penalty for pregnane SAR
Predicted descriptors; verify with experimental data
Computational Chemistry Drug-likeness Profiling Molecular Descriptors

Drevogenin II: Application Scenarios


Pregnane Ester SAR: Aromatic Benzoyl Comparator

For research groups systematically mapping how pregnane ester type (aliphatic vs. aromatic) affects biological activity, Drevogenin II is the only commercially cataloged drevogenin aglycone bearing a 20-O-benzoyl group [1]. Its direct comparator Drevogenin I—with two aliphatic isovaleryl esters—was co-isolated from the same plant material [1], enabling paired SAR experiments where the ester variable is isolated while the C/D-cis pregnane scaffold and hydroxylation pattern remain controlled. The benzoyl chromophore (λmax ~230 nm) also facilitates HPLC-based purity monitoring and cellular uptake quantification without additional derivatization [1].

Neurosteroid Mechanism-of-Action Research

The Jadhav et al. (2012) study demonstrated that the purified drevogenin fraction (DVG I+II) achieves significant neuropharmacological effects (p < 0.001) at a 10-fold lower oral dose than crude extract (20 vs. 200 mg/kg) [2]. For laboratories investigating pregnane-based neurosteroid mechanisms—including modulation of GABA-A receptors, motor coordination pathways, or muscle tone regulation—procuring isolated Drevogenin II, alongside Drevogenin I, allows dissection of which specific ester chemotype drives the observed in vivo potency [2].

Membrane Partitioning and ADME Profiling

With an ACD/LogP of 4.25 and ACD/BCF of 428.87 , Drevogenin II occupies a distinct lipophilicity niche within the drevogenin family (Drevogenin D: LogP 1.36; Drevogenin I: LogP 2.44) [3][4]. This LogP gradient makes Drevogenin II the preferred choice for studies correlating pregnane ester structure with membrane permeability (e.g., PAMPA, Caco-2), plasma protein binding, and tissue distribution—applications where selecting the more lipophilic Drevogenin II over Drevogenin I or D provides a wider dynamic range for detecting ester-dependent ADME differences.

Chemical Authentication by Hydrolysis QC

Procurement quality assurance protocols can exploit the fact that Drevogenin II yields tomentogenin IIa plus acetic acid upon 5% methanolic KOH hydrolysis, whereas Drevogenin I yields deacyldrevogenin Ia plus isovaleric acid [1]. GLC comparison of the liberated acid (acetic vs. isovaleric) against authentic standards provides a definitive identity test that distinguishes Drevogenin II from mislabeled Drevogenin I batches—critical for laboratories maintaining compound libraries where both congeners are stocked under similar nomenclature [1].

Application
Selection Property
Validation Focus
Pregnane ester SAR studies
Aromatic benzoyl ester chemotype
HPLC UV detection and ester-dependent activity comparison
Neurosteroid model-response studies
Drevogenin fraction dose-response context
Motor coordination and muscle tone endpoints
Membrane partitioning SAR studies
Elevated lipophilicity (aromatic ester)
Membrane permeability and tissue distribution assays
Procurement QC and chemical authentication
Hydrolysis product fingerprint (acetic acid)
GLC identity verification against authentic standards
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